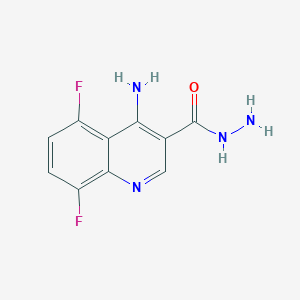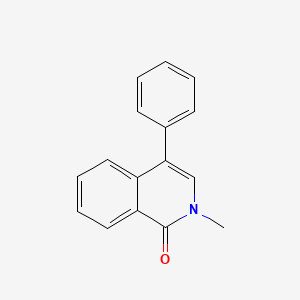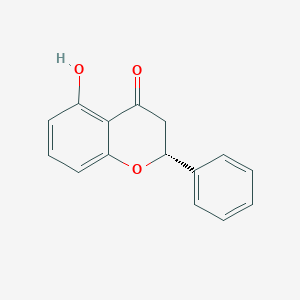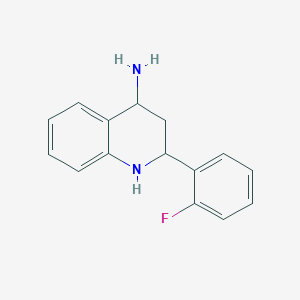
(3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol: is an organic compound that features a fluorinated indole moiety attached to a phenylmethanol group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Phenylmethanol Group: The final step involves the reaction of the fluorinated indole with benzyl alcohol under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The fluorine atom in the indole ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Fluorescent Probes: Due to the presence of the fluorine atom, it can be used as a fluorescent probe in biological imaging.
Medicine:
Drug Development: The compound can serve as a lead compound for the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Industry:
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Polymer Additives: The compound can be used as an additive to improve the properties of polymers.
作用機序
The mechanism of action of (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The indole moiety can participate in π-π stacking interactions, while the phenylmethanol group can form hydrogen bonds, contributing to the overall binding strength.
類似化合物との比較
- (3-(6-Chloro-1H-indol-1-yl)phenyl)methanol
- (3-(6-Bromo-1H-indol-1-yl)phenyl)methanol
- (3-(6-Methyl-1H-indol-1-yl)phenyl)methanol
Comparison:
- Fluorine vs. Chlorine/Bromine: The presence of fluorine in (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol provides unique electronic properties, such as increased electronegativity and smaller atomic radius, compared to chlorine or bromine.
- Methyl Group: The methyl group in (3-(6-Methyl-1H-indol-1-yl)phenyl)methanol provides different steric and electronic effects compared to the fluorine atom.
Uniqueness: The unique combination of the fluorinated indole and phenylmethanol groups in this compound provides distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C15H12FNO |
|---|---|
分子量 |
241.26 g/mol |
IUPAC名 |
[3-(6-fluoroindol-1-yl)phenyl]methanol |
InChI |
InChI=1S/C15H12FNO/c16-13-5-4-12-6-7-17(15(12)9-13)14-3-1-2-11(8-14)10-18/h1-9,18H,10H2 |
InChIキー |
KBDPVNJLCJYJIC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)N2C=CC3=C2C=C(C=C3)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-Methoxyethoxy)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B11870429.png)


![2-({2-[(Trimethylsilyl)oxy]phenyl}sulfanyl)ethan-1-ol](/img/structure/B11870462.png)








![Pyrrolidin-1-yl(8-azaspiro[4.5]decan-2-yl)methanone](/img/structure/B11870494.png)
